molecular formula C8H14N2O B053853 N,1,2-Trimethyl-4,5-dihydro-1H-pyrrole-3-carboxamide CAS No. 116195-46-1

N,1,2-Trimethyl-4,5-dihydro-1H-pyrrole-3-carboxamide

Cat. No.: B053853
CAS No.: 116195-46-1
M. Wt: 154.21 g/mol
InChI Key: FUGTWXOPHXEUDW-UHFFFAOYSA-N
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Description

N,1,5-Trimethyl-2,3-dihydropyrrole-4-carboxamide: is a nitrogen-containing heterocyclic compound. It is part of the pyrrole family, which is known for its diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1,5-Trimethyl-2,3-dihydropyrrole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a diketone, followed by cyclization and methylation steps . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N,1,5-Trimethyl-2,3-dihydropyrrole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

N,1,5-Trimethyl-2,3-dihydropyrrole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes

Mechanism of Action

The mechanism by which N,1,5-Trimethyl-2,3-dihydropyrrole-4-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolopyrazine derivatives: Known for their biological activities, including antimicrobial and anti-inflammatory properties.

    Indole derivatives: Exhibiting diverse biological activities such as antiviral and anticancer properties.

Uniqueness

N,1,5-Trimethyl-2,3-dihydropyrrole-4-carboxamide is unique due to its specific structural features and the resulting chemical and biological properties.

Properties

CAS No.

116195-46-1

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

N,1,5-trimethyl-2,3-dihydropyrrole-4-carboxamide

InChI

InChI=1S/C8H14N2O/c1-6-7(8(11)9-2)4-5-10(6)3/h4-5H2,1-3H3,(H,9,11)

InChI Key

FUGTWXOPHXEUDW-UHFFFAOYSA-N

SMILES

CC1=C(CCN1C)C(=O)NC

Canonical SMILES

CC1=C(CCN1C)C(=O)NC

Synonyms

1H-Pyrrole-3-carboxamide,4,5-dihydro-N,1,2-trimethyl-(9CI)

Origin of Product

United States

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